7-amino-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile
Description
7-amino-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The presence of the amino and chlorophenyl groups in its structure enhances its potential for various chemical reactions and biological interactions.
Properties
IUPAC Name |
7-amino-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN5/c14-10-3-1-8(2-4-10)11-5-12-17-7-9(6-15)13(16)19(12)18-11/h1-5,7H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPMYRPOHGJWIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C(=C2)N=CC(=C3N)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile with 4-chlorobenzaldehyde under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of environmentally benign solvents and catalysts, such as deep eutectic solvents (DES), has been explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
7-amino-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to amino compounds.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-amino-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile: A precursor in the synthesis of the target compound.
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer activity and structural similarity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with potential biological activities.
Uniqueness
7-amino-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile is unique due to the presence of the 4-chlorophenyl group, which enhances its reactivity and potential for diverse biological activities. Its ability to undergo various chemical reactions and its broad spectrum of applications make it a valuable compound in scientific research and industrial applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
